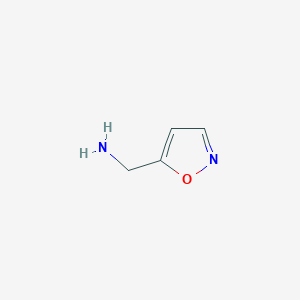

Isoxazol-5-ylmethanamine

Description

BenchChem offers high-quality Isoxazol-5-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoxazol-5-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-3-4-1-2-6-7-4/h1-2H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNWFDBANWIYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593807 | |

| Record name | 1-(1,2-Oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401647-18-5 | |

| Record name | 1-(1,2-Oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (Isoxazol-5-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of (isoxazol-5-yl)methanamine hydrochloride. The isoxazole moiety is a key pharmacophore in a variety of approved drugs, making its derivatives, such as the title compound, valuable building blocks in medicinal chemistry and drug discovery. This document outlines a plausible multi-step synthesis, detailed experimental protocols, and expected analytical data based on established chemical principles and data from analogous structures.

Proposed Synthetic Pathway

The synthesis of (isoxazol-5-yl)methanamine hydrochloride can be envisioned through a four-step sequence commencing with the formation of an isoxazole-5-carboxaldehyde intermediate. This aldehyde is then converted to the corresponding nitrile, which is subsequently reduced to the primary amine. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Overall Reaction Scheme:

Step 1: Isoxazole-5-carboxaldehyde Synthesis Step 2: Conversion to Isoxazole-5-carbonitrile Step 3: Reduction to (Isoxazol-5-yl)methanamine Step 4: Hydrochloride Salt Formation

Data Presentation

Table 1: Summary of Proposed Synthetic Steps

| Step | Transformation | Key Reagents | Solvent(s) |

| 1 | Isoxazole Ring Formation & Aldehyde Synthesis | Precursors for isoxazole ring, Oxidizing agent | Various |

| 2 | Oxime formation and dehydration to Nitrile | Hydroxylamine hydrochloride, Dehydrating agent | Ethanol, DCM |

| 3 | Nitrile Reduction to Primary Amine | Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether |

| 4 | Hydrochloride Salt Formation | Hydrochloric acid (in ether or dioxane) | Diethyl ether |

Table 2: Representative ¹H NMR Spectral Data

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| (Isoxazol-5-yl)methanamine | ~8.4 | s | 1H | H-3 (isoxazole ring) |

| (Analogous Structure) | ~6.5 | s | 1H | H-4 (isoxazole ring) |

| ~4.1 | s | 2H | -CH₂-NH₂ | |

| ~1.8 (broad) | s | 2H | -NH₂ |

Table 3: Representative ¹³C NMR Spectral Data

| Compound | Chemical Shift (δ, ppm) | Assignment |

| (Isoxazol-5-yl)methanamine | ~168 | C-5 (isoxazole ring) |

| (Analogous Structure) | ~150 | C-3 (isoxazole ring) |

| ~102 | C-4 (isoxazole ring) | |

| ~38 | -CH₂-NH₂ |

Table 4: Representative IR and Mass Spectrometry Data

| Analysis Type | Expected Key Signals/Values |

| IR (cm⁻¹) | 3400-3200 (N-H stretch), 1620-1580 (C=N stretch, isoxazole), 1450 (C=C stretch, isoxazole) |

| Mass Spec (m/z) | Expected [M+H]⁺: 99.0558 for C₄H₇N₂O⁺ |

Experimental Protocols

The following are detailed experimental methodologies for the proposed synthesis.

Step 1: Synthesis of Isoxazole-5-carboxaldehyde

The synthesis of isoxazole-5-carboxaldehyde can be achieved through various methods for constructing the isoxazole ring, often involving cycloaddition reactions. A common approach involves the reaction of a β-keto-enol ether with hydroxylamine, followed by oxidation of a resulting hydroxymethyl group to the aldehyde. For the purpose of this guide, we will assume the availability of a suitable precursor that can be converted to the target aldehyde.

Step 2: Synthesis of Isoxazole-5-carbonitrile

This step involves a two-part procedure: the formation of the aldoxime followed by its dehydration to the nitrile.

Part A: Formation of Isoxazole-5-carboxaldehyde Oxime

-

To a solution of isoxazole-5-carboxaldehyde (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can often be used in the next step without further purification.

Part B: Dehydration of the Oxime to Isoxazole-5-carbonitrile

-

Dissolve the crude isoxazole-5-carboxaldehyde oxime (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Add a suitable dehydrating agent, such as phosphorus pentoxide (P₂O₅, 1.5 eq.) or Burgess reagent (1.2 eq.), in portions while stirring at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure isoxazole-5-carbonitrile.

Step 3: Reduction of Isoxazole-5-carbonitrile to (Isoxazol-5-yl)methanamine

-

To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of isoxazole-5-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where 'x' is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate at room temperature for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF and ethyl acetate.

-

Concentrate the combined filtrates under reduced pressure to yield the crude (isoxazol-5-yl)methanamine. The crude product may be purified by distillation or chromatography if necessary.

Step 4: Formation of (Isoxazol-5-yl)methanamine Hydrochloride

-

Dissolve the crude (isoxazol-5-yl)methanamine in a minimal amount of anhydrous diethyl ether.

-

To this solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield (isoxazol-5-yl)methanamine hydrochloride.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for (isoxazol-5-yl)methanamine hydrochloride.

An In-depth Technical Guide to the NMR Spectral Analysis of Isoxazol-5-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the Nuclear Magnetic Resonance (NMR) spectral data for isoxazol-5-ylmethanamine. Due to the limited availability of experimentally-derived public data for this specific molecule, this guide presents predicted spectral values based on structurally similar compounds, such as 5-aminomethyl-3-methoxyisoxazole.[1] It also outlines comprehensive experimental protocols for acquiring high-quality NMR spectra and provides visual aids to facilitate the understanding of the molecular structure and experimental processes.

Predicted Quantitative NMR Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR spectral data for isoxazol-5-ylmethanamine. These predictions are based on the analysis of analogous isoxazole derivatives and serve as a reliable reference for the interpretation of experimentally acquired spectra.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Assignment |

| ~8.3 | Singlet | 1H | H3 (isoxazole ring) |

| ~6.4 | Singlet | 1H | H4 (isoxazole ring) |

| ~4.2 | Singlet | 2H | -CH₂- (methanamine) |

| ~1.8 (broad) | Singlet | 2H | -NH₂ (amine) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C5 (isoxazole ring) |

| ~151 | C3 (isoxazole ring) |

| ~104 | C4 (isoxazole ring) |

| ~38 | -CH₂- (methanamine) |

Experimental Protocols for NMR Spectral Analysis

To ensure the acquisition of high-resolution NMR spectra for isoxazol-5-ylmethanamine, the following detailed methodologies are recommended.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of isoxazol-5-ylmethanamine.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1]

-

Ensure the sample is completely dissolved; gentle vortexing may be applied.

2. Instrumentation and Acquisition Parameters:

-

A 400 MHz or higher field NMR spectrometer equipped with a broadband probe is recommended for optimal resolution.[1]

-

The probe should be tuned and the magnetic field shimmed for the specific sample to ensure homogeneity.[1]

¹H NMR Acquisition: [1]

-

Pulse Sequence: A standard 30-degree pulse sequence (e.g., zg30) is typically sufficient.[1]

-

Spectral Width: Set the spectral width to a range of 12-15 ppm, centered around 6 ppm.[1]

-

Relaxation Delay: Employ a relaxation delay of 1-2 seconds.[1]

-

Number of Scans: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.[1]

¹³C NMR Acquisition: [1]

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum.[1]

-

Spectral Width: Set the spectral width to approximately 200-220 ppm.[1]

-

Relaxation Delay: Use a relaxation delay of 2 seconds.[1]

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (several thousand) will be necessary to obtain a spectrum with a good signal-to-noise ratio.[1]

Visualizing Molecular Structure and Experimental Workflow

The following diagrams, created using the DOT language, provide a visual representation of the isoxazol-5-ylmethanamine structure with atom labeling for NMR correlation and a general workflow for NMR data acquisition and analysis.

References

An In-depth Technical Guide to the FT-IR Analysis of Isoxazol-5-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Isoxazol-5-ylmethanamine. This document details the characteristic vibrational frequencies, a standardized experimental protocol for analysis, and a logical workflow for obtaining and interpreting the spectral data. This guide is intended to assist researchers and scientists in the identification, characterization, and quality control of this important chemical entity in drug development and chemical synthesis.

Introduction to Isoxazol-5-ylmethanamine and FT-IR Spectroscopy

Isoxazol-5-ylmethanamine is a heterocyclic compound featuring an isoxazole ring substituted with a methanamine group. The isoxazole moiety is a key structural feature in a variety of pharmacologically active compounds. FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation at different frequencies. Each functional group within a molecule vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

Predicted FT-IR Spectral Data for Isoxazol-5-ylmethanamine

The FT-IR spectrum of Isoxazol-5-ylmethanamine is characterized by the vibrational modes of its two main components: the primary amine group and the isoxazole ring. The following table summarizes the expected characteristic absorption bands.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 | Medium | Primary amines typically show two distinct bands in this region.[1][2][3] These bands are generally sharper and less intense than the O-H stretching bands of alcohols.[1][2] |

| C-H Stretch (Aromatic/Heteroaromatic) | Isoxazole Ring | 3100 - 3000 | Medium | Corresponds to the stretching vibrations of the C-H bonds on the isoxazole ring. |

| C-H Stretch (Aliphatic) | Methylene (-CH₂-) | 2960 - 2850 | Medium | Asymmetric and symmetric stretching vibrations of the methylene group. |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium | This bending vibration is characteristic of primary amines.[3][4] |

| C=N Stretch | Isoxazole Ring | ~1615 - 1570 | Medium | The carbon-nitrogen double bond within the isoxazole ring gives rise to a characteristic absorption in this region.[5][6] |

| C=C Stretch (Aromatic/Heteroaromatic) | Isoxazole Ring | ~1590 - 1475 | Medium-Strong | The stretching vibrations of the carbon-carbon double bonds within the isoxazole ring.[6] |

| N-O Stretch | Isoxazole Ring | ~1400 - 1300 | Medium-Strong | The nitrogen-oxygen single bond stretching in the isoxazole ring is a key identifying feature.[6] |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium-Weak | The stretching vibration of the carbon-nitrogen single bond of the methanamine group.[3][4] The position can vary depending on the substitution.[7] |

| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Broad, Strong | This out-of-plane bending vibration is a characteristic feature of primary and secondary amines.[3][4] |

Experimental Protocol for FT-IR Analysis

This section outlines a general methodology for the FT-IR analysis of Isoxazol-5-ylmethanamine.

3.1. Materials and Instrumentation

-

Sample: Isoxazol-5-ylmethanamine (solid or liquid)

-

FT-IR Spectrometer: A mid-IR range (4000-400 cm⁻¹) spectrometer.

-

Sample Holder: KBr plates (for thin film), KBr powder (for pellet), or appropriate solvent and cell (for solution).

-

Mortar and Pestle: For grinding the sample with KBr powder.

-

Hydraulic Press: For creating KBr pellets.

-

Solvent (if applicable): A solvent that does not have significant absorption in the regions of interest (e.g., carbon tetrachloride, chloroform).

3.2. Sample Preparation

The choice of sample preparation technique depends on the physical state of the sample.

-

KBr Pellet Method (for solid samples):

-

Thoroughly grind 1-2 mg of the Isoxazol-5-ylmethanamine sample with approximately 200 mg of dry KBr powder in an agate mortar.

-

Transfer the finely ground powder to a pellet-forming die.

-

Press the powder under a hydraulic press at 8-10 tons for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

-

Thin Film Method (for liquid samples or solids with low melting points):

-

Place a small drop of the liquid sample onto a KBr or NaCl plate.

-

Gently place a second plate on top to spread the liquid into a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

-

3.3. Data Acquisition

-

Background Scan: Record a background spectrum of the empty sample compartment (or with the pure KBr pellet/solvent) to subtract atmospheric and instrumental interferences.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the FT-IR spectrum.

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel is a common choice.

-

3.4. Data Processing and Interpretation

-

The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them with the expected frequencies listed in the data table above and with reference spectra if available.

-

Correlate the observed bands with the specific functional groups and structural features of Isoxazol-5-ylmethanamine.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical sample like Isoxazol-5-ylmethanamine.

Caption: Workflow for FT-IR Analysis.

Conclusion

The FT-IR analysis of Isoxazol-5-ylmethanamine provides a rapid and reliable method for its structural confirmation and purity assessment. By understanding the characteristic vibrational frequencies of the primary amine and the isoxazole ring, researchers can confidently interpret the resulting spectra. The experimental protocol and workflow provided in this guide offer a standardized approach to ensure reproducible and accurate results, which are critical in the fields of medicinal chemistry and drug development.

References

- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. wikieducator.org [wikieducator.org]

- 5. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjpbcs.com [rjpbcs.com]

- 7. pubs.aip.org [pubs.aip.org]

Crystal Structure of Novel Isoxazol-5-ylmethanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and synthetic aspects of novel isoxazol-5-ylmethanamine derivatives. While crystallographic data for this specific class of compounds is emerging, this document consolidates available information on related isoxazole structures to offer valuable insights for researchers in drug discovery and materials science. The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The three-dimensional arrangement of atoms, elucidated through single-crystal X-ray crystallography, is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[3]

Synthesis and Crystallization

The synthesis of isoxazol-5-ylmethanamine derivatives can be approached through various synthetic routes. A common strategy involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne, followed by functional group manipulation to introduce the methanamine moiety.[4] For instance, the synthesis of a precursor like (3-para-tolyl-isoxazol-5-yl)methanol has been reported, which can then be converted to the corresponding amine.[5][6]

The critical step for structural analysis is the growth of high-quality single crystals suitable for X-ray diffraction. This is often achieved through slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.[3]

Experimental Workflow: Synthesis and Crystallization

References

- 1. researchgate.net [researchgate.net]

- 2. (3-(o-Tolyl)isoxazol-5-yl)methanamine | C11H12N2O | CID 64146232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate [scielo.org.za]

- 4. ijcrt.org [ijcrt.org]

- 5. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

Unraveling the Stability of the Isoxazole Ring: A Computational and Theoretical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3][4] Understanding the stability of this ring is paramount for predicting molecular behavior, designing novel therapeutics, and ensuring drug efficacy and safety. This in-depth technical guide delves into the computational and theoretical studies that illuminate the intricacies of isoxazole ring stability, providing a comprehensive resource for researchers in the field.

Core Concepts in Isoxazole Stability

The stability of the isoxazole ring is a complex interplay of several factors, including aromaticity, ring strain, and the nature of substituents.[5] Computational chemistry provides powerful tools to dissect these contributions and predict the propensity of the isoxazole moiety to undergo ring-opening reactions, a critical consideration in drug metabolism and degradation.[6][7]

Key determinants of isoxazole stability include:

-

The N-O Bond: This is often the weakest point in the ring and susceptible to cleavage under various conditions, including metabolic processes and photodissociation.[6][8][9]

-

Aromaticity: While considered an aromatic heterocycle, the degree of aromaticity in isoxazole is influenced by the electronegativity of the heteroatoms, impacting its overall stability.[5][10]

-

Substituent Effects: The electronic and steric properties of substituents on the ring can significantly modulate its stability, either by reinforcing the ring structure or by promoting ring-opening pathways.

Quantitative Insights into Isoxazole Stability

Computational studies have yielded valuable quantitative data that helps in assessing the stability of the isoxazole ring. These metrics are crucial for comparing the stability of different isoxazole derivatives and for predicting their reactivity.

| Parameter | Typical Calculated Values | Significance |

| N-O Bond Dissociation Energy | Varies significantly with substitution; cleavage can be initiated by electron capture.[11] | A direct measure of the strength of the most labile bond in the ring. Lower values indicate greater susceptibility to ring opening. |

| Ring-Opening Activation Energy | Can be as low as ~1.5 eV upon dissociative electron attachment.[12][13] | Represents the energy barrier that must be overcome for the ring to open. Lower barriers suggest a less stable ring. |

| Vertical Excitation Energies (ππ*) | Approximately 6.0 - 6.5 eV.[14][15] | Relates to the energy required to electronically excite the molecule, which can lead to photochemical ring-opening reactions. |

| Double Ionization Energy | Calculated to be around 27.47 eV (singlet state).[8] | Provides insight into the stability of the molecule under high-energy conditions, such as in mass spectrometry. |

Methodologies for Computational Analysis

The theoretical investigation of isoxazole stability relies on a variety of sophisticated computational methods. Density Functional Theory (DFT) is a widely used approach, offering a good balance between accuracy and computational cost.

Typical Computational Protocol for Isoxazole Stability Analysis:

-

Geometry Optimization:

-

Method: Density Functional Theory (DFT) with a functional such as B3LYP, CAM-B3LYP, or WB97XD.[16][17] More advanced methods like Møller–Plesset perturbation theory (MP2) can also be employed.[15][17]

-

Basis Set: A Pople-style basis set like 6-31G(d,p) or 6-311++G(d,p) is commonly used.[16][18] For higher accuracy, correlation-consistent basis sets (e.g., aug-cc-pVTZ) are recommended.[11]

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.[18][19]

-

Verification: The optimized geometry should be confirmed as a true minimum on the potential energy surface by ensuring there are no imaginary frequencies in the vibrational frequency analysis.[10]

-

-

Energy Calculations:

-

Single-Point Energy: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set (e.g., def2-TZVPP).[10]

-

Bond Dissociation Energy (BDE): The BDE of the N-O bond is calculated as the difference in energy between the intact isoxazole molecule and the sum of the energies of the resulting radical fragments upon bond cleavage.[20]

-

Activation Energy: The energy of the transition state for the ring-opening reaction is located and calculated. The activation energy is the difference between the energy of the transition state and the ground state of the isoxazole.

-

-

Analysis of Electronic Structure:

-

Natural Bond Orbital (NBO) Analysis: This method is used to investigate the delocalization of electrons and the nature of the bonding within the isoxazole ring.[5]

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap can provide insights into the chemical reactivity and stability of the molecule.[16]

-

Aromaticity Indices: Various indices, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated to quantify the aromaticity of the isoxazole ring.[10]

-

Visualizing Isoxazole Ring Dynamics

Graphviz diagrams can effectively illustrate the complex processes involved in the computational analysis of isoxazole stability and the potential pathways for ring opening.

Caption: A typical workflow for the computational analysis of isoxazole ring stability.

Caption: Generalized pathways for isoxazole ring opening initiated by external stimuli.

Experimental Validation of Computational Predictions

While computational models provide profound insights, experimental validation is crucial to confirm the theoretical predictions.[1][21] Techniques used to corroborate computational findings on isoxazole stability include:

-

Spectroscopic Methods: UV/Visible absorption spectroscopy can be used to determine experimental excitation energies, which can then be compared with calculated values.[13][14]

-

Mass Spectrometry: Techniques like Photoelectron Photoion Coincidence (PEPICO) spectroscopy can be used to study the dissociation of isoxazole ions and determine appearance energies of fragments, providing experimental data on bond strengths.[8]

-

Kinetic Studies: Measuring the rates of degradation of isoxazole derivatives under various conditions (e.g., different pH, temperature, or in the presence of metabolic enzymes) can provide experimental data on their stability that can be correlated with calculated activation energies.

-

In Vitro Assays: For drug development, in vitro assays are essential. These can include metabolic stability assays using liver microsomes to understand how the isoxazole ring holds up in a biological environment.[6] For instance, cytotoxicity studies on cancer cell lines can provide evidence of a compound's biological activity, which is often linked to its stability and reactivity.[1]

Conclusion

The computational and theoretical investigation of isoxazole ring stability is a dynamic and essential field of research. By leveraging a suite of computational tools, researchers can gain a deep understanding of the factors that govern the stability of this vital heterocyclic scaffold. The quantitative data and mechanistic insights derived from these studies are invaluable for the rational design of more stable and effective isoxazole-based drugs. The synergy between computational predictions and experimental validation will continue to drive innovation in the development of new therapeutics targeting a wide range of diseases.[1][22]

References

- 1. benchchem.com [benchchem.com]

- 2. espublisher.com [espublisher.com]

- 3. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. joaquinbarroso.com [joaquinbarroso.com]

- 21. In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Isoxazol-5-ylmethanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of isoxazol-5-ylmethanamine in organic solvents. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine the solubility of isoxazol-5-ylmethanamine. It includes a detailed, generalized experimental protocol for solubility determination and a logical workflow to guide the process. This guide is intended to be a valuable resource for professionals in drug development and chemical synthesis who require an understanding of the solubility of this compound for applications such as synthesis, purification, formulation, and screening.

Introduction

Isoxazol-5-ylmethanamine is a heterocyclic compound featuring an isoxazole ring and a methanamine substituent. As with many small molecules in pharmaceutical and chemical research, understanding its solubility in various organic solvents is of paramount importance. Solubility dictates the choice of solvents for chemical reactions, extractions, and chromatographic purification. Furthermore, in the context of drug development, solubility is a critical parameter that influences bioavailability and the feasibility of formulation strategies.

This guide provides a detailed experimental protocol to enable researchers to generate their own high-quality solubility data.

Predicted Solubility and Considerations

Based on the structure of isoxazol-5-ylmethanamine, which contains a polar amine group and a heterocyclic ring, it is anticipated to exhibit solubility in a range of polar organic solvents. Solvents such as DMSO, methanol, and ethanol are likely to be effective. The presence of the nitrogen and oxygen atoms in the isoxazole ring allows for hydrogen bonding, which can facilitate dissolution in protic solvents.

When selecting solvents for solubility determination, it is advisable to consider a range of polarities. A suggested list of solvents for initial screening would include:

-

High Polarity: Dimethyl Sulfoxide (DMSO), Methanol, Ethanol

-

Medium Polarity: Dichloromethane, Ethyl Acetate

-

Low Polarity: Toluene, Hexanes

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for isoxazol-5-ylmethanamine in various organic solvents has not been found in a comprehensive search of scientific literature and chemical databases. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Chemical Formula | Solubility (g/L) at 25°C | Solubility (mg/mL) at 25°C | Molar Solubility (mol/L) at 25°C |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data not available | Data not available | Data not available |

| Methanol | CH₃OH | Data not available | Data not available | Data not available |

| Ethanol | C₂H₅OH | Data not available | Data not available | Data not available |

| Dichloromethane | CH₂Cl₂ | Data not available | Data not available | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Data not available | Data not available | Data not available |

| Toluene | C₇H₈ | Data not available | Data not available | Data not available |

| n-Hexane | C₆H₁₄ | Data not available | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound like isoxazol-5-ylmethanamine in an organic solvent. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute.

Objective: To determine the saturation solubility of isoxazol-5-ylmethanamine in a specific solvent at a controlled temperature.

Materials:

-

Isoxazol-5-ylmethanamine (solid)

-

Selected organic solvents (high purity)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Pipettes and tips

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Solvent and Compound: Ensure all solvents are of high purity and degassed if necessary. The isoxazol-5-ylmethanamine should be a well-characterized solid.

-

Sample Preparation:

-

Add an excess amount of solid isoxazol-5-ylmethanamine to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours, to ensure the solution is saturated. The time required to reach equilibrium may need to be determined empirically.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent to remove any undissolved microparticles.[2]

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.[2]

-

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key workflows for assessing the solubility of isoxazol-5-ylmethanamine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Isoxazol-5-ylmethanamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities and therapeutic potential.[1][2][3] Compounds incorporating this moiety exhibit diverse pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The isoxazol-5-ylmethanamine core, in particular, presents a versatile platform for drug design, combining the unique electronic properties of the isoxazole ring with a flexible aminomethyl linker suitable for probing interactions with biological targets. Understanding the fundamental physical and chemical properties of this scaffold is paramount for optimizing molecular design, predicting pharmacokinetic behavior, and developing robust synthetic and analytical methodologies.

This technical guide provides a comprehensive overview of the key physicochemical properties of substituted isoxazol-5-ylmethanamines, detailed experimental protocols for their determination, and insights into their structure-activity relationships.

Physical and Chemical Properties

The physicochemical properties of isoxazol-5-ylmethanamine and its derivatives are crucial for their behavior in biological systems. These properties, including acidity (pKa), lipophilicity (Log P), and melting point, are heavily influenced by the nature and position of substituents on the isoxazole and any associated aromatic rings.

Quantitative Data Summary

Quantitative data for the parent compound and representative substituted isoxazole derivatives are summarized in the tables below.

Table 1: Physicochemical Properties of Isoxazol-5-ylmethanamine (Parent Compound)

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂O | |

| Molecular Weight | 98.10 g/mol | |

| Boiling Point | 207.0 ± 15.0 °C (Predicted) | |

| Density | 1.148 ± 0.06 g/cm³ (Predicted) | |

| pKa | 8.16 ± 0.10 (Predicted) | |

| XLogP3 | -0.7 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Topological Polar Surface Area | 52.1 Ų |

Data for the parent compound (CAS 401647-18-5) is based on computed values from chemical databases.

Table 2: Melting Points of Representative Substituted Isoxazole Derivatives

| Compound Structure/Name | Substituents | Melting Point (°C) | Reference |

| 3-phenyl-5-(2",2"-dimethyl, 7"-hydroxy chroman) isoxazole | Phenyl at C3, Chroman at C5 | 146 | |

| 3-(4'-chloro-phenyl)-5-(2",2"-dimethyl, 7"-hydroxy chroman) isoxazole | 4-Chlorophenyl at C3, Chroman at C5 | 176 | |

| 3-(4'-methoxy-phenyl)-5-(2",2"-dimethyl, 7"-hydroxy chroman) isoxazole | 4-Methoxyphenyl at C3, Chroman at C5 | 178 | |

| 3-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole | 4-Methoxyphenyl at C3, 2,4-Dimethoxyphenyl at C5 | 93-94 | [4] |

| 3-(3-hydroxyphenyl)-5-(phenyl)isoxazole | 3-Hydroxyphenyl at C3, Phenyl at C5 | 230-231 | [4] |

| 3-(4-methoxyphenyl)-5-(4-pyridinyl)isoxazole | 4-Methoxyphenyl at C3, 4-Pyridinyl at C5 | 141-143 | [4] |

| 2-(3-phenylisoxazol-5-yl)benzamide | Phenyl at C3, Benzamide at C5 | 159-160 | [5] |

Note: The compounds listed in Table 2 are functional derivatives of the broader isoxazole class and are presented to illustrate the range of melting points achievable with various substitution patterns.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard experimental methodologies for key parameters.

Determination of pKa (Ionization Constant)

The pKa of the primary amine in isoxazol-5-ylmethanamine derivatives is a critical determinant of their charge state at physiological pH, affecting solubility, permeability, and target binding.

Method: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[6][7]

-

Sample Preparation: Prepare a 1 mM solution of the test compound.[7][8] For compounds with low aqueous solubility, a co-solvent system (e.g., methanol-water) may be used.[6]

-

Apparatus Setup: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[7] Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration Procedure: Purge the solution with nitrogen to remove dissolved CO₂.[7][8] Make the solution acidic (pH 1.8-2.0) with a standard solution of 0.1 M HCl.[7][8]

-

Data Collection: Titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution.[8] Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.0.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve. For higher precision, the pKa can be calculated from the point where half of the amine has been neutralized. The experiment should be performed in triplicate to ensure reproducibility.[8]

Determination of Lipophilicity (Log P)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (Log P), is a key indicator of a compound's ability to cross biological membranes.

Method: Shake-Flask with HPLC Quantification

The shake-flask method is the gold standard for Log P determination, providing a direct measure of partitioning.[9][10]

-

Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer. Allow the phases to separate completely for at least 24 hours before use.[10]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[10]

-

Partitioning: Add a small volume of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and buffered aqueous phase. The total amount of compound should not exceed the solubility limit in either phase.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to facilitate partitioning.[11] Afterward, allow the phases to separate completely, which can be aided by centrifugation.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated High-Performance Liquid Chromatography (HPLC) method.[10]

-

Calculation: The Log P value is calculated using the following formula: Log P = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Structural Elucidation and Purity Analysis

A combination of spectroscopic and chromatographic techniques is essential for confirming the chemical structure and assessing the purity of synthesized compounds.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Key signals for isoxazole derivatives include a singlet for the lone proton on the isoxazole ring (typically δ 6.5–7.0 ppm in ¹H NMR).[13][14] The chemical shifts of protons and carbons are highly sensitive to the electronic effects of substituents.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[13] High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula.[5][15]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups. For isoxazole derivatives, characteristic peaks include the C=N stretch (around 1605–1620 cm⁻¹) and N-O stretching of the isoxazole ring.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the synthesized compounds. Reversed-phase HPLC with UV detection is commonly employed.

Visualizations: Workflows and Signaling Pathways

Diagrams are provided to illustrate key experimental processes and biological mechanisms relevant to the study of isoxazol-5-ylmethanamine derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]

- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. enamine.net [enamine.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 12. op.niscpr.res.in [op.niscpr.res.in]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the Discovery and Initial Synthesis of Isoxazol-5-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Isoxazol-5-ylmethanamine, a foundational building block in medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be achieved through established and reliable organic chemistry methodologies. This document details the most plausible synthetic routes, including the reduction of isoxazole-5-carboxylic acid derivatives and a pathway involving a brominated isoxazole intermediate. Each method is presented with detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to facilitate practical application in a research and development setting.

Introduction to the Isoxazole Core

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in drug discovery due to its ability to participate in hydrogen bonding and other non-covalent interactions, its metabolic stability, and its synthetic accessibility. Numerous isoxazole-containing compounds have been developed as therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties. Isoxazol-5-ylmethanamine represents a key starting material for the synthesis of more complex molecules, offering a reactive primary amine for further functionalization.

Synthetic Pathways to Isoxazol-5-ylmethanamine

Two primary strategies for the synthesis of Isoxazol-5-ylmethanamine have been identified through a review of analogous chemical literature.

-

Route 1: From a Brominated Isoxazole Precursor: This pathway involves the synthesis of a brominated aminomethylisoxazole intermediate, followed by a de-bromination step.

-

Route 2: Reduction of Isoxazole-5-Carboxylic Acid Derivatives: This versatile approach utilizes either an isoxazole-5-carbonitrile or an isoxazole-5-carboxamide as a key intermediate, which is then reduced to the target amine.

The following sections provide detailed experimental protocols and comparative data for these synthetic routes.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the key steps in each synthetic route, allowing for a comparative assessment of their efficiency and practicality.

Table 1: Synthesis via Brominated Isoxazole Precursor

| Step | Reaction | Key Reagents | Typical Yield |

| 1a | Synthesis of 3-Bromo-5-(N-Boc-aminomethyl)isoxazole | N-Boc-propargylamine, Dibromoformaldoxime | Not explicitly reported |

| 1b | De-bromination | H₂, Pd/C | Good to Excellent |

| 1c | Boc Deprotection | TFA or HCl | Quantitative |

Table 2: Synthesis via Reduction of Isoxazole-5-Carboxylic Acid Derivatives

| Step | Reaction | Key Reagents | Typical Yield |

| 2a | Synthesis of Isoxazole-5-carbonitrile | Corresponding Aldoxime, N-Chlorosuccinimide, Acrylonitrile | Moderate to Good |

| 2b | Reduction of Nitrile | LiAlH₄ | Good |

| 3a | Synthesis of Isoxazole-5-carboxamide | Isoxazole-5-carboxylic acid, Amine source | Good to Excellent |

| 3b | Reduction of Amide | LiAlH₄ or BH₃ | Good |

Experimental Protocols & Visualizations

This section provides detailed methodologies for the key experiments cited in the synthetic pathways.

Route 1: Synthesis from a Brominated Isoxazole Precursor

This route offers a strategic approach where the bromine atom serves as a placeholder for further chemical modification or is removed in a final step to yield the parent amine.

Step 1a: Synthesis of 3-Bromo-5-(N-Boc-aminomethyl)isoxazole

A common method for the synthesis of 3-bromoisoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne. In this case, dibromoformaldoxime serves as the precursor to the bromo-substituted nitrile oxide.

-

Experimental Protocol: To a solution of N-Boc-propargylamine (1.0 eq) in a suitable solvent such as dichloromethane, is added dibromoformaldoxime (1.1 eq). A base, such as triethylamine (1.2 eq), is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-Bromo-5-(N-Boc-aminomethyl)isoxazole.

Step 1b: Catalytic Hydrogenation for De-bromination

Catalytic hydrogenation is a widely used method for the removal of halogen atoms from aromatic and heterocyclic rings.

-

Experimental Protocol: 3-Bromo-5-(N-Boc-aminomethyl)isoxazole (1.0 eq) is dissolved in a solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10 mol%) is added to the solution. The reaction mixture is stirred under a hydrogen atmosphere (1 atm or higher) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield N-Boc-isoxazol-5-ylmethanamine.

Step 1c: Boc Deprotection

The final step is the removal of the Boc protecting group to yield the free amine.

-

Experimental Protocol: N-Boc-isoxazol-5-ylmethanamine is dissolved in a minimal amount of dichloromethane and treated with an excess of trifluoroacetic acid (TFA) or a solution of hydrogen chloride in a suitable solvent (e.g., dioxane). The reaction is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure to yield Isoxazol-5-ylmethanamine as its corresponding salt.

Route 2: Synthesis via Reduction of Isoxazole-5-Carboxylic Acid Derivatives

This approach involves the initial construction of the isoxazole ring with a carbon-based functional group at the 5-position, which is subsequently reduced to the aminomethyl group.

Step 2a: Synthesis of Isoxazole-5-carbonitrile

The [3+2] cycloaddition of a nitrile oxide with an activated alkene is a common method for constructing the isoxazole ring.

-

Experimental Protocol: An appropriate aldoxime (1.0 eq) is dissolved in a suitable solvent like DMF. N-Chlorosuccinimide (1.1 eq) is added portion-wise at 0 °C, and the mixture is stirred for 1 hour. Acrylonitrile (1.2 eq) is then added, followed by a base such as triethylamine (1.5 eq). The reaction is stirred at room temperature for 12-24 hours. The mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the Isoxazole-5-carbonitrile.

Step 2b: Reduction of Isoxazole-5-carbonitrile

The reduction of the nitrile to a primary amine can be achieved using strong reducing agents like lithium aluminum hydride.

-

Experimental Protocol: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether or THF at 0 °C, a solution of Isoxazole-5-carbonitrile (1.0 eq) in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature for 4-6 hours. After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give Isoxazol-5-ylmethanamine.[1]

Step 3a: Synthesis of Isoxazole-5-carboxamide

The carboxamide can be prepared from the corresponding carboxylic acid or its activated derivatives.

-

Experimental Protocol: To a solution of isoxazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as DMF or dichloromethane, a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq) are added. The mixture is stirred for 15 minutes, followed by the addition of an ammonia source (e.g., ammonium chloride). The reaction is stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to afford the Isoxazole-5-carboxamide.

Step 3b: Reduction of Isoxazole-5-carboxamide

Similar to nitriles, amides can be reduced to amines using strong reducing agents.

-

Experimental Protocol: To a stirred solution of Isoxazole-5-carboxamide (1.0 eq) in anhydrous THF at 0 °C, a solution of borane-tetrahydrofuran complex (BH₃·THF, 2.0-3.0 eq) is added dropwise. The reaction mixture is then refluxed for 4-6 hours. After cooling to room temperature, the reaction is quenched by the slow addition of methanol, followed by 1M HCl. The mixture is then basified with aqueous NaOH and extracted with diethyl ether. The combined organic extracts are dried and concentrated to yield Isoxazol-5-ylmethanamine.

References

Spectroscopic Characterization of Isoxazol-5-ylmethanamine Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Isoxazol-5-ylmethanamine intermediates, a class of compounds of significant interest in medicinal chemistry and drug development. Isoxazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, antibacterial, and anticancer properties.[1] The isoxazole scaffold is a versatile building block in the design of novel therapeutic agents. This guide will delve into the synthesis, and detailed spectroscopic analysis of these intermediates, providing researchers with the necessary information for their identification and characterization.

Synthesis of Isoxazol-5-ylmethanamine Intermediates

The synthesis of isoxazole derivatives, including Isoxazol-5-ylmethanamine intermediates, can be achieved through various established synthetic routes. A common and effective method involves the cyclocondensation of a β-dicarbonyl compound with hydroxylamine. The following represents a general synthetic approach that can be adapted for the preparation of various substituted Isoxazol-5-ylmethanamine intermediates.

A prevalent method for the synthesis of the isoxazole ring is the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[2] Another widely used approach is the three-component condensation of an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride.[3]

For the specific synthesis of a (3-aryl-isoxazol-5-yl)methanol intermediate, a typical procedure involves the conversion of an aromatic aldehyde to its corresponding aldoxime, followed by a [3+2] cycloaddition reaction with an appropriate alkyne. For instance, a substituted benzaldehyde can be reacted with hydroxylamine hydrochloride in a suitable solvent like pyridine to form the benzaldoxime. This intermediate can then undergo cyclization with a terminal alkyne in the presence of a suitable reagent to yield the desired 3-aryl-isoxazol-5-yl)methanol.

Spectroscopic Data of a Representative Isoxazol-5-ylmethanamine Intermediate

The following tables summarize the expected spectroscopic data for a representative Isoxazol-5-ylmethanamine intermediate, (3-phenylisoxazol-5-yl)methanamine. This data is compiled from the analysis of structurally similar compounds reported in the literature.

Table 1: 1H NMR Spectroscopic Data of (3-phenylisoxazol-5-yl)methanamine

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 (isoxazole) | ~6.5 | s | - |

| -CH2-NH2 | ~4.0 | s | - |

| -NH2 | ~1.8 (broad) | s | - |

| Aromatic-H | 7.4-7.8 | m | - |

Table 2: 13C NMR Spectroscopic Data of (3-phenylisoxazol-5-yl)methanamine

| Carbon | Chemical Shift (δ) ppm |

| C-3 (isoxazole) | ~163 |

| C-4 (isoxazole) | ~101 |

| C-5 (isoxazole) | ~172 |

| -CH2-NH2 | ~38 |

| Aromatic-C | 125-130 |

Table 3: Mass Spectrometry Data of (3-phenylisoxazol-5-yl)methanamine

| Ion | m/z |

| [M+H]+ | 175.0866 |

| [M]+• | 174.0793 |

Table 4: IR Spectroscopic Data of (3-phenylisoxazol-5-yl)methanamine

| Functional Group | Wavenumber (cm-1) |

| N-H stretch (amine) | 3400-3250 |

| C-H stretch (aromatic) | 3100-3000 |

| C=N stretch (isoxazole) | ~1610 |

| C=C stretch (aromatic) | 1600-1450 |

| N-O stretch (isoxazole) | 1420-1380 |

| C-N stretch (amine) | 1250-1020 |

Experimental Protocols

The following are detailed experimental protocols for the key spectroscopic techniques used in the characterization of Isoxazol-5-ylmethanamine intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified Isoxazol-5-ylmethanamine intermediate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent will depend on the solubility of the compound.

-

1H NMR Spectroscopy:

-

Acquire the 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to elucidate the structure.

-

-

13C NMR Spectroscopy:

-

Acquire the 13C NMR spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer.

-

Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.

-

Process the data similarly to the 1H NMR spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source for accurate mass determination.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.

-

The mass range should be set to include the expected molecular weight of the compound.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of the proposed structure to confirm the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm-1).

-

Collect a sufficient number of scans to obtain a high-quality spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, C=N, C=C, and N-O vibrations.

Visualizations

General Synthesis Workflow for 3,5-Disubstituted Isoxazoles

The following diagram illustrates a common synthetic pathway for the preparation of 3,5-disubstituted isoxazole intermediates, which can be precursors to Isoxazol-5-ylmethanamine derivatives.

Caption: General synthesis workflow for 3,5-disubstituted isoxazoles.

Signaling Pathway Modulated by an Isoxazole Derivative

Certain isoxazole derivatives have been shown to modulate cellular signaling pathways. The diagram below illustrates the Akt/GSK3β/β-catenin signaling pathway, which is involved in melanogenesis and has been reported to be enhanced by an isoxazole chalcone derivative.

Caption: Akt/GSK3β/β-catenin signaling pathway modulated by an isoxazole derivative.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive Compounds from Isoxazol-5-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive compounds utilizing Isoxazol-5-ylmethanamine and its derivatives as key starting materials. The following sections detail the synthesis of potent T-type calcium channel blockers and novel anticancer and antioxidant agents, complete with experimental procedures, quantitative data, and workflow visualizations.

Synthesis of Novel T-Type Calcium Channel Blockers

Derivatives of Isoxazol-5-ylmethanamine have been shown to be effective T-type calcium channel blockers, which are promising therapeutic targets for neuropathic pain. The synthesis involves a reductive amination of an isoxazole aldehyde followed by the introduction of piperidine and tetrahydropyridine moieties.

Experimental Protocols

Protocol 1.1: Synthesis of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine (7b)

This protocol outlines the synthesis of a potent T-type calcium channel blocker. The key step is the reductive amination of 5-isoxazolecarboxaldehyde, followed by further derivatization.

Materials:

-

5-isoxazolecarboxaldehyde

-

Sodium triacetoxyborohydride

-

Other reagents and solvents as required for the multi-step synthesis described in the source literature.

Procedure:

The synthesis of piperidine and tetrahydropyridine derivatives from 5-isoxazolecarboxaldehyde involves a multi-step process. A key step is the reductive amination of the aldehyde with an appropriate amine, utilizing a reducing agent like sodium triacetoxyborohydride to form the crucial secondary amine intermediate. This intermediate is then further elaborated through subsequent reactions to yield the final bioactive compounds.[1]

Protocol 1.2: Biological Evaluation of T-Type Calcium Channel Inhibition

The inhibitory activities of the synthesized compounds on T-type calcium channels are assessed using fluorescence-based high-throughput screening (HTS) and patch-clamp assays.[1]

Procedure:

-

Cell Culture: Maintain cell lines expressing Cav3.1 (α1G) and Cav3.2 (α1H) T-type calcium channel subtypes under standard conditions.

-

Fluorescence-Based Assay: Utilize a fluorescent calcium indicator to measure the influx of calcium through the channels upon depolarization. Compounds are added at a concentration of 10 µM, and the percentage inhibition of the calcium current is determined.[1]

-

Patch-Clamp Electrophysiology: For more detailed analysis, perform whole-cell patch-clamp recordings to directly measure the ion channel currents in the presence and absence of the test compounds to determine IC50 values.

Quantitative Data

The following table summarizes the biological activity of key compounds as T-type calcium channel blockers.

| Compound | T-Type Channel Subtype | % Inhibition at 10 µM |

| 7b | Cav3.1 (α1G) | 55-69% |

| Cav3.2 (α1H) | 55-69% | |

| 10b | Cav3.1 (α1G) | 55-69% |

| Cav3.2 (α1H) | 55-69% |

Table 1: Inhibitory activity of synthesized compounds against T-type calcium channel subtypes.[1]

Experimental Workflow

References

Isoxazol-5-ylmethanamine: A Versatile Building Block in Medicinal Chemistry

Introduction: Isoxazol-5-ylmethanamine is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The isoxazole ring system is a privileged structure in drug discovery, known for its ability to participate in various non-covalent interactions with biological targets. The primary amine functionality at the 5-methyl position provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of physicochemical properties and pharmacological activity. This document provides detailed application notes and protocols for the use of Isoxazol-5-ylmethanamine in the synthesis of potential therapeutic agents.

Synthesis of Isoxazol-5-ylmethanamine

The synthesis of Isoxazol-5-ylmethanamine can be achieved through a multi-step sequence starting from readily available materials. A common route involves the preparation of an isoxazole-5-carboxaldehyde intermediate, followed by its conversion to the corresponding amine.

Protocol 1: Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol [1]

This protocol describes the synthesis of a precursor to the aldehyde.

Materials:

-

4-methylbenzaldehyde

-

Hydroxylamine hydrochloride

-

Pyridine

-

Sodium hypochlorite

-

Propargyl alcohol

Procedure:

-

4-methylbenzaldehyde is converted to 4-methylbenzaldoxime using hydroxylamine hydrochloride in pyridine.[1]

-

The resulting oxime is then treated with sodium hypochlorite to generate a nitrile oxide in situ.

-

A [3+2] cycloaddition reaction between the nitrile oxide and propargyl alcohol yields (3-para-tolyl-isoxazol-5-yl)methanol.[1]

Protocol 2: Oxidation to Isoxazole-5-carbaldehyde (General Procedure)

The synthesized (isoxazol-5-yl)methanol can be oxidized to the corresponding aldehyde using standard oxidizing agents.

Materials:

-

(Isoxazol-5-yl)methanol derivative

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the (isoxazol-5-yl)methanol in anhydrous DCM.

-

Add the oxidizing agent (e.g., 1.5 equivalents of PCC) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.

-

Concentrate the filtrate under reduced pressure to obtain the crude isoxazole-5-carbaldehyde.

Protocol 3: Reductive Amination to Isoxazol-5-ylmethanamine (General Procedure)

The isoxazole-5-carbaldehyde can be converted to the primary amine via reductive amination.

Materials:

-

Isoxazole-5-carbaldehyde

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride or sodium triacetoxyborohydride

-

Methanol or Dichloromethane (DCM)

Procedure:

-

Dissolve the isoxazole-5-carbaldehyde in methanol.

-

Add an excess of ammonium acetate.

-

Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by adding water and acidify with dilute HCl.

-

Wash the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Isoxazol-5-ylmethanamine.

Applications in Medicinal Chemistry

Isoxazol-5-ylmethanamine serves as a key intermediate in the synthesis of various classes of bioactive molecules, including enzyme inhibitors and G-protein coupled receptor (GPCR) modulators.

Synthesis of Kinase Inhibitors

The primary amine of Isoxazol-5-ylmethanamine can be readily acylated to form amide derivatives, a common structural motif in many kinase inhibitors. For instance, derivatives of Isoxazol-5-ylmethanamine have been explored as inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer and fibrosis.[2][3]

Protocol 4: Amide Coupling for the Synthesis of N-((Isoxazol-5-yl)methyl)benzamides (General Procedure) [1]

Materials:

-

Isoxazol-5-ylmethanamine

-

Substituted benzoic acid

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Base (e.g., DIPEA or triethylamine)

-

Anhydrous DMF or DCM

Procedure:

-

To a solution of the substituted benzoic acid in DMF, add the coupling agent (1.1 equivalents) and the base (2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add Isoxazol-5-ylmethanamine (1 equivalent) to the reaction mixture.

-

Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-((isoxazol-5-yl)methyl)benzamide.

Quantitative Data for Isoxazole-based DDR1 Inhibitors:

| Compound ID | Structure | DDR1 IC50 (nM) | Reference |

| Ponatinib | Known DDR1 Inhibitor | 1.3 (Kd) | [2] |

| Compound 3 | N-(4-chloro-3-((pyridin-3-yloxy) methyl)phenyl)-3-(trifluoromethyl)benzamide | 92.5 | [2] |

| Compound 7f | 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivative | 14.9 | [4] |

| Compound 7rh | 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl) ethynyl)benzamide derivative | 6.8 | [5] |

| Compound 6j | Tetrahydroisoquinoline-7-carboxamide derivative | 9.4 | [6] |

Note: The table includes data for various benzamide-based DDR1 inhibitors to provide context for the potential of N-((isoxazol-5-yl)methyl)benzamides as a related class of compounds.

Synthesis of Insecticidal Agents

Isoxazoline derivatives containing a benzamide moiety have shown potent insecticidal activity.[7][8] While not directly starting from Isoxazol-5-ylmethanamine, these examples highlight the potential of N-acylated isoxazole scaffolds in agrochemical research.

Quantitative Data for Isoxazoline-based Insecticides:

| Compound ID | Target Pest | LC50 (mg/L) | Reference |

| M31 | Plutella xylostella | 0.135 | [7][8] |

| M31 | Ostrinia furnacalis | 0.697 | [7] |

| Fluxametamide | Plutella xylostella | 0.942 | [7][8] |

| Fluxametamide | Ostrinia furnacalis | 2.09 | [7] |

Visualizations

Diagram 1: General Synthetic Pathway to Isoxazol-5-ylmethanamine

Caption: Synthetic route to Isoxazol-5-ylmethanamine.

Diagram 2: Application in Kinase Inhibitor Synthesis

Caption: Synthesis of potential kinase inhibitors.

Diagram 3: Experimental Workflow for Amide Coupling

Caption: Workflow for amide coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-2,3-dihydro-1 H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Ultrasound-Assisted Synthesis of Isoxazol-5-ylmethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction